molecular formula C16H12N6S B2655211 2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868968-13-2

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2655211
CAS No.: 868968-13-2
M. Wt: 320.37
InChI Key: WXDCMZWSXLNEPK-UHFFFAOYSA-N
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Description

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound that features a unique structure combining pyridine, triazole, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves the formation of the triazole and pyridazine rings followed by the introduction of the pyridin-3-ylmethylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-b]pyridazine core. The pyridin-3-ylmethylsulfanyl group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and pyridazine rings provide a rigid framework that can fit into the active sites of proteins, while the pyridin-3-ylmethylsulfanyl group can form interactions with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is unique due to its combination of pyridine, triazole, and pyridazine rings, which provides a distinct set of chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)16-20-19-14-6-7-15(21-22(14)16)23-11-12-4-3-8-17-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDCMZWSXLNEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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